molecular formula C5H4BrClN2O B14899351 4-Amino-6-bromo-2-chloropyridin-3-ol

4-Amino-6-bromo-2-chloropyridin-3-ol

Cat. No.: B14899351
M. Wt: 223.45 g/mol
InChI Key: VIRADTHFLOVUCG-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative characterized by a hydroxyl group at position 3, an amino group at position 4, and bromine and chlorine substituents at positions 6 and 2, respectively.

Key structural features:

  • Pyridine core: Provides aromaticity and sites for substitution.
  • Halogen substituents (Br, Cl): Enhance stability and influence electronic properties.
  • Amino and hydroxyl groups: Enable hydrogen bonding and participation in nucleophilic reactions.

Properties

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

IUPAC Name

4-amino-6-bromo-2-chloropyridin-3-ol

InChI

InChI=1S/C5H4BrClN2O/c6-3-1-2(8)4(10)5(7)9-3/h1,10H,(H2,8,9)

InChI Key

VIRADTHFLOVUCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-2-chloropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of reagents such as bromine, chlorine, and ammonia under controlled temperatures and pH levels .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-2-chloropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .

Scientific Research Applications

4-Amino-6-bromo-2-chloropyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2-chloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 4-Amino-6-bromo-2-chloropyridin-3-ol with analogous pyridine derivatives, emphasizing substituent positions, functional groups, and applications:

Compound Name Substituents Molecular Formula Key Applications Reference
This compound NH₂ (4), Br (6), Cl (2), OH (3) C₅H₄BrClN₂O Intermediate in cross-coupling reactions
6-Bromo-2-chloropyridin-3-ol Br (6), Cl (2), OH (3) C₅H₃BrClNO Precursor for agrochemicals
3-Amino-5-bromopyridin-4-ol NH₂ (3), Br (5), OH (4) C₅H₅BrN₂O Pharmaceutical intermediate
6-Amino-4-chloro-5-iodopyridin-3-ol NH₂ (6), Cl (4), I (5), OH (3) C₅H₄ClIN₂O Radiolabeling studies
2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol Cl (2), I (4), OH (3), CH₂OH (6) C₆H₅ClINO₂ Ligand synthesis for catalysis

Key Observations :

  • Halogen diversity : Bromine and chlorine are common in these compounds, but iodine (e.g., in and ) introduces steric bulk and polarizability, which may alter reactivity in cross-coupling reactions.
  • Amino group position: The amino group at position 4 (in the target compound) vs. position 3 (in 3-Amino-5-bromopyridin-4-ol ) affects hydrogen-bonding networks and solubility.
  • Functional group synergy: The combination of NH₂ and OH in the target compound enhances its ability to act as a bifunctional ligand, unlike non-aminated analogs like 6-Bromo-2-chloropyridin-3-ol .

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups improve aqueous solubility compared to non-polar analogs (e.g., 6-Bromo-2-chloropyridin-3-ol ).
  • Thermal stability : Halogen substituents (Br, Cl) increase thermal stability, as observed in analogs like 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol .

Pharmaceutical Intermediates

  • Compounds like this compound are precursors to kinase inhibitors and antimicrobial agents. Their halogenated pyridine cores are critical for binding to biological targets .
  • Derivatives of 3-Amino-5-bromopyridin-4-ol have shown activity in preliminary antibacterial assays, highlighting the role of amino positioning in bioactivity.

Materials Science

  • The iodine-substituted analog 6-Amino-4-chloro-5-iodopyridin-3-ol is used in radiolabeling for imaging studies, leveraging iodine’s high atomic number for contrast enhancement.

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